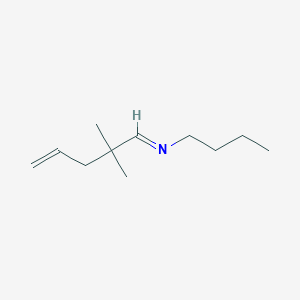![molecular formula C11H12N4O2 B12611371 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 918898-13-2](/img/structure/B12611371.png)
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a morpholine group attached at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, acetic acid, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines have been reported .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . Additionally, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have shown potential as CDK2 inhibitors, which are appealing targets for cancer treatment . The unique structure of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one makes it a valuable compound for designing novel molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular docking simulation of these compounds confirmed their good fit into the CDK2 active site through essential hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also feature bicyclic structures and have shown potential as CDK2 inhibitors. the presence of the morpholine group in this compound may confer unique properties and interactions that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
918898-13-2 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-9-8(13-7-14-11)1-2-12-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,14,16) |
InChI-Schlüssel |
SHSJURUKGHUGQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=CC3=C2C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
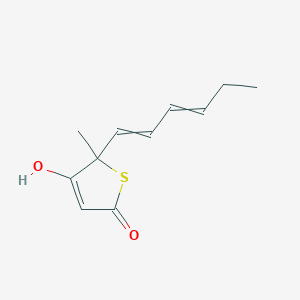
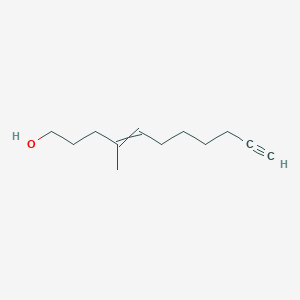
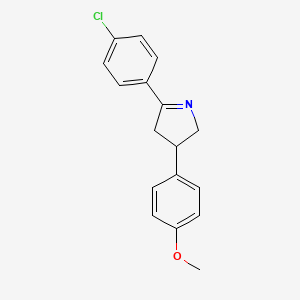
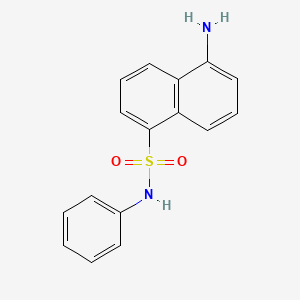

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)

![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
